Carboxyibuprofen

概要

説明

イブプロフェンカルボン酸は、1969年に英国のBoots Pure Drug社によって、ブルフェンという商標名で初めて導入されました . この化合物は、その抗炎症作用、鎮痛作用、解熱作用で知られており、痛み、炎症、発熱の治療に広く用いられています .

製法

合成経路と反応条件

イブプロフェンカルボン酸の合成は、一般的にイソブチルベンゼンを出発原料とする複数段階のプロセスで行われます。伝統的な方法としては、Bootsプロセスがあります。このプロセスでは、イソブチルベンゼンをフリーデル・クラフツアシル化反応により4-イソブチルアセトフェノンに変換します。 この中間体は、加水分解や脱炭酸などの反応を経てイブプロフェンカルボン酸に変換されます .

別の方法としては、Hoechstプロセスがあります。このプロセスは、Bootsプロセスよりも効率的で環境に優しい方法です。 このプロセスでは、1-(4’-イソブチルフェニル)エタノールを、パラジウム触媒を用いて酸性水溶液中で一酸化炭素と反応させ、カルボニル化反応を行います .

工業的生産方法

イブプロフェンカルボン酸の工業的生産には、Boots-Hoechst-Celanese (BHC)プロセスが用いられることが多いです。このプロセスは、BootsプロセスとHoechstプロセスの利点を組み合わせたものです。 このプロセスは非常に効率的で、高収率のイブプロフェンカルボン酸が得られます .

化学反応解析

反応の種類

イブプロフェンカルボン酸は、以下のいくつかの化学反応を起こします。

エステル化: カルボン酸基はアルコールと反応してエステルを生成します。エステルは、医薬品の溶解性と吸収性を改善する役割があります.

一般的な試薬と条件

エステル化: 一般的にアルコールと酸触媒を用います。

塩形成: 水酸化ナトリウムや水酸化カリウムなどの塩基を用います。

ハロゲン化: 塩素や臭素などのハロゲンを用い、多くの場合触媒の存在下で行います。

主要な生成物

エステル化: イブプロフェンカルボン酸のエステルを生成します。

塩形成: イブプロフェンナトリウムなどの塩を生成します。

ハロゲン化: イブプロフェンカルボン酸のハロゲン化誘導体を生成します。

科学研究への応用

イブプロフェンカルボン酸は、幅広い科学研究分野で応用されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ibuprofen Carboxylic Acid typically involves several steps starting from isobutylbenzene. One traditional method is the Boots process, which involves a Friedel-Crafts acylation of isobutylbenzene to produce 4-isobutylacetophenone. This intermediate is then converted to Ibuprofen Carboxylic Acid through a series of reactions including hydrolysis and decarboxylation .

Another method is the Hoechst process, which is more efficient and environmentally friendly. This process involves the carbonylation of 1-(4’-isobutylphenyl)ethanol with carbon monoxide in an acidic aqueous medium, using a palladium catalyst .

Industrial Production Methods

Industrial production of Ibuprofen Carboxylic Acid often employs the Boots-Hoechst-Celanese (BHC) process, which is a combination of the Boots and Hoechst methods. This process is highly efficient and produces high yields of the compound .

化学反応の分析

Types of Reactions

Ibuprofen Carboxylic Acid undergoes several types of chemical reactions, including:

Esterification: The carboxylic acid group can react with alcohols to form esters, which can improve the solubility and absorption characteristics of the drug.

Salt Formation: The carboxylic acid group can form salts with bases, which can enhance the drug’s solubility and bioavailability.

Halogenation: The aromatic ring can undergo halogenation reactions, although these are less common.

Common Reagents and Conditions

Esterification: Typically involves alcohols and acid catalysts.

Salt Formation: Involves bases such as sodium hydroxide or potassium hydroxide.

Halogenation: Involves halogens like chlorine or bromine, often in the presence of a catalyst.

Major Products

Esterification: Produces esters of Ibuprofen Carboxylic Acid.

Salt Formation: Produces salts such as sodium ibuprofen.

Halogenation: Produces halogenated derivatives of Ibuprofen Carboxylic Acid.

科学的研究の応用

Ibuprofen Carboxylic Acid has a wide range of scientific research applications:

作用機序

イブプロフェンカルボン酸は、プロスタグランジンの産生に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することで効果を発揮します。プロスタグランジンは、体内で痛み、炎症、発熱を引き起こす化学物質です。 イブプロフェンカルボン酸は、COX酵素を阻害することで、これらのプロスタグランジンのレベルを低下させ、症状を緩和します .

類似化合物との比較

類似化合物

ナプロキセン: 抗炎症作用と鎮痛作用が類似した別のNSAIDs.

アスピリン: COX酵素を阻害する古いNSAIDsですが、安全性プロファイルが異なります.

ケトプロフェン: 作用機序と治療効果がイブプロフェンカルボン酸と類似しています.

独自性

イブプロフェンカルボン酸は、その有効性と安全性のバランスにおいて独特です。 アスピリンに比べて胃腸系の副作用が起こりにくく、ナプロキセンに比べて作用開始が速いことが特徴です . さらに、効率的な工業プロセスが開発されたため、その合成はより環境に優しいものとなっています .

特性

IUPAC Name |

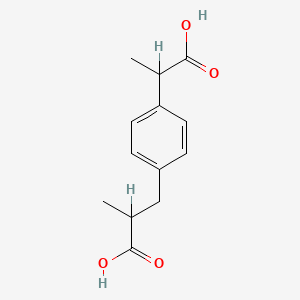

3-[4-(1-carboxyethyl)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVLBIVDYADZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016127 | |

| Record name | Carboxyibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15935-54-3 | |

| Record name | Carboxyibuprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15935-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxyibuprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015935543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxyibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOXYIBUPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RI5XR466K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Unlike its parent compound, ibuprofen, carboxyibuprofen is generally considered pharmacologically inactive. There is no research in the provided articles suggesting that it directly interacts with specific targets to elicit downstream effects.

A: * Molecular Formula: C13H16O4* Molecular Weight: 236.27 g/mol* Spectroscopic Data: While the provided articles don't provide complete spectroscopic data, research indicates that this compound stereoisomers can be characterized by circular dichroism spectroscopy.

ANone: The provided research articles focus primarily on the biological and analytical aspects of this compound. Information on its material compatibility and stability outside of biological systems and analytical procedures is not discussed.

ANone: There is no mention of this compound possessing catalytic properties or being utilized in catalytic applications within the provided research.

A: The carboxyl group in this compound significantly alters its pharmacological properties compared to ibuprofen. The research indicates that this modification renders this compound largely inactive. This highlights the importance of the carboxylic acid group in ibuprofen for its pharmacological action.

ANone: The provided articles do not discuss formulation strategies specifically for this compound. As a metabolite, its formulation is not a primary concern.

ANone: The provided articles primarily focus on the scientific aspects of this compound and do not delve into specific SHE regulations concerning this ibuprofen metabolite.

A: Research indicates that this compound is primarily excreted in urine, both in free and conjugated forms.

A: Yes, research has shown that the different stereoisomers of this compound exhibit different pharmacokinetic profiles.

ANone: The provided articles primarily focus on this compound as a metabolite of ibuprofen and do not elaborate on any specific in vitro or in vivo studies exploring its potential biological activity.

ANone: As a largely inactive metabolite, resistance development to this compound is not a relevant concern addressed in the provided research.

A: Yes, a case study reported an accumulation of this compound in the plasma of a patient following a significant ibuprofen overdose.

ANone: The provided research does not mention any specific drug delivery strategies designed to target this compound to specific tissues. As a metabolite, its targeted delivery is not a primary focus.

A: While the presence of this compound can indicate ibuprofen exposure, research suggests that using it as a sole biomarker for validating recent ibuprofen use may not be reliable.

ANone: Various analytical methods are mentioned in the research for analyzing this compound, including:

- High-Performance Liquid Chromatography (HPLC): This technique is frequently used, often in combination with chiral stationary phases for separating and quantifying this compound stereoisomers. , , , ,

- Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and selectivity for analyzing this compound and other ibuprofen metabolites.

- Capillary Electrophoresis (CE): This technique provides a rapid and efficient approach for separating and analyzing this compound.

ANone: Common extraction techniques include:

- Solid-Phase Extraction (SPE): This method is widely used for extracting and concentrating this compound from biological matrices.

- Liquid-Liquid Extraction (LLE): This technique is employed to isolate this compound from biological samples based on its differential solubility in two immiscible liquids.

- Solid-Phase Microextraction (SPME): This technique offers a solvent-free approach for extracting this compound from samples.

- Liquid-Phase Microextraction (LPME): This miniaturized extraction technique requires minimal solvent consumption and is suitable for analyzing this compound in complex matrices like urine.

A: Research highlights that this compound has been detected in various environmental water samples, indicating its presence as a contaminant. , Various factors can contribute to its attenuation in rivers, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。